

# Application of Palatinitol (Isomalt) in Pharmaceutical Tablet Formulation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

**Palatinitol**, commercially known as Isomalt, is a disaccharide alcohol derived from sucrose. It is an equimolar mixture of two stereoisomers:  $\alpha$ -D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and  $\alpha$ -D-glucopyranosyl-1,1-D-mannitol dihydrate (1,1-GPM).[1] Isomalt is widely utilized in the pharmaceutical industry as a versatile excipient in various oral solid dosage forms, including tablets, capsules, lozenges, and coatings.[2] Its unique physicochemical properties make it an excellent choice for direct compression and wet granulation tablet manufacturing processes.[3]

This document provides detailed application notes and protocols for the use of Isomalt in pharmaceutical tablet formulation, with a focus on its properties, quantitative performance data, and experimental methodologies.

# **Physicochemical Properties of Isomalt**

Isomalt's utility as a tablet excipient stems from its favorable chemical and physical characteristics. Different grades of Isomalt are commercially available, with varying ratios of the two isomeric components, which can influence properties like solubility.[1] For instance,







galenIQ $^{TM}$  720 has a 1:1 ratio of GPM to GPS, while galenIQ $^{TM}$  721 has a 1:3 ratio, making it more soluble in water.[1]



Property	Description	Significance in Tableting
Appearance	White, odorless, crystalline powder.[3]	Ensures uniform appearance of the final tablet.
Sweetness	Approximately 0.5 to 0.6 times that of sucrose, with a clean, natural sweet taste and no aftertaste.[2][5]	Improves the palatability of oral dosage forms, particularly for chewable and orally disintegrating tablets (ODTs).  [6]
Solubility	Soluble in water; solubility varies with grade.[1] Sparingly soluble in ethanol.[3]	Different grades can be selected to achieve desired disintegration and dissolution profiles.[7]
Hygroscopicity	Low hygroscopicity; does not significantly absorb moisture up to 85% relative humidity.[3]	Enhances the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and improves the shelf-life of the final product.[8]
Compressibility	Exhibits good compaction properties, particularly grades designed for direct compression.[1] Shows plastic deformation under compression.[8]	Suitable for direct compression, a cost-effective and simple tablet manufacturing process.[1]
Flowability	Agglomerated grades possess excellent flow properties.[1]	Facilitates uniform die filling during high-speed tableting, ensuring weight uniformity of tablets.[7]
Non-cariogenic	Not metabolized by oral bacteria, thus does not promote tooth decay.[1]	Ideal for formulations intended for frequent use, such as lozenges and chewable tablets.
Low Caloric Value	Provides about 2 kcal/g.[9]	Suitable for formulations for diabetic patients and for



		products where caloric content is a concern.[9]
Chemical Stability	Highly stable, resistant to acids and microbial degradation.[3]	Ensures compatibility with a wide range of APIs and maintains product integrity over time.

# **Advantages of Isomalt in Tablet Formulations**

The use of Isomalt as an excipient offers several advantages in the development of pharmaceutical tablets:

- Enhanced Patient Compliance: Its pleasant, sugar-like taste improves the palatability of medications, which is particularly beneficial for pediatric and geriatric populations.[10]
- Suitability for Direct Compression: The excellent flowability and compressibility of specific Isomalt grades streamline the manufacturing process, reducing time and cost.[1]
- Improved Stability: Due to its low hygroscopicity, Isomalt helps protect moisture-sensitive
   APIs from degradation, leading to a more stable final product.[8]
- Versatility in Formulation: Isomalt can be used in various tablet types, including chewable tablets, orally disintegrating tablets (ODTs), and conventional tablets.[6][10] Different grades offer flexibility in controlling tablet disintegration and drug release.[7]
- High Dilution Potential: Isomalt can accommodate a significant proportion of the active ingredient while maintaining good tablet characteristics.[1] However, co-processing can further enhance this property.[11]

# **Quantitative Data on Isomalt Tablet Formulations**

The following tables summarize key quantitative data from studies evaluating Isomalt in various tablet formulations.

Table 1: Influence of Isomalt and Superdisintegrants on Tablet Properties



Formulation	Compression Force (kN)	Hardness (N)	Friability (%)	Disintegration Time (s)
Isomalt (galenIQ™ 721) Placebo	3	30	< 0.1	180
Isomalt (galenIQ™ 721) Placebo	7	60	< 0.1	200
Isomalt (galenIQ™ 721) + 2% Croscarmellose Sodium	7	60	< 0.1	30-40
Isomalt (galenIQ™ 721) + 3% Crospovidone	7	60	< 0.1	< 20

Data synthesized from a study on fast-dissolving disintegrating tablets, highlighting the synergistic effect of Isomalt with superdisintegrants.[7]

Table 2: Dilution Potential of Isomalt and Co-processed Isomalt with Paracetamol

Excipient	Drug Load (% Paracetamol)	Tablet Hardness ( kg/cm ²)	Friability (%)	Disintegration Time (min)
Isomalt	20%	5.5 ± 0.54	0.2931	6.825 ± 0.68
Isomalt	40%	2 ± 0.0	0.6326 (Failed)	10.95 ± 0.72
Co-processed Isomalt	40%	5.41 ± 0.37	0.3122	5.23 ± 0.71



This table demonstrates that while Isomalt has a good dilution potential, co-processing can significantly improve its ability to carry a higher drug load while maintaining acceptable tablet properties.[11][12]

# Experimental Protocols Protocol for Direct Compression of Isomalt Tablets

This protocol describes a general procedure for preparing tablets using Isomalt as a direct compression excipient.

#### Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Isomalt (Direct Compression Grade, e.g., galenIQ<sup>™</sup> 721)
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide, optional)
- Blender (e.g., V-blender, Turbula blender)
- Tablet Press (single-punch or rotary)
- Tablet testing equipment (Hardness tester, Friability tester, Disintegration tester, Dissolution apparatus)

#### Procedure:

- Sieving: Pass the API, Isomalt, and other excipients through an appropriate mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove any lumps.
- · Blending:
  - Place the sieved API and Isomalt in a blender.
  - Blend for a sufficient time (e.g., 10-15 minutes) to achieve a homogenous mixture.



- If using a glidant, add it to the blend and mix for an additional 2-3 minutes.
- Add the sieved lubricant to the blend and mix for a short duration (e.g., 2-5 minutes). Avoid over-lubrication as it can negatively impact tablet hardness and dissolution.

#### Compression:

- Load the final blend into the hopper of the tablet press.
- Set the desired tablet weight, thickness, and compression force.
- Compress the blend into tablets.

#### Tablet Characterization:

- Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation.
- Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
- Friability: Weigh a sample of tablets, place them in a friability tester, and operate for the specified number of rotations (e.g., 100). Calculate the percentage weight loss.
- Disintegration Time: Determine the time taken for tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration tester.
- Dissolution: Perform dissolution testing according to the relevant pharmacopeial method for the specific API.

# **Protocol for Wet Granulation of Isomalt Tablets**

This protocol outlines a general procedure for preparing tablets using Isomalt in a wet granulation process.

#### Materials and Equipment:

Active Pharmaceutical Ingredient (API)



- Isomalt
- Binder Solution (e.g., PVP in water or Isomalt solution)
- Disintegrant (e.g., Crospovidone)
- Lubricant (e.g., Magnesium Stearate)
- High-shear granulator or planetary mixer
- Drying oven or fluid bed dryer
- Milling equipment (e.g., oscillating granulator or cone mill)
- Blender
- Tablet Press
- Tablet testing equipment

#### Procedure:

- Dry Mixing: Blend the API, Isomalt, and intra-granular portion of the disintegrant in a granulator.[13]
- Granulation:
  - Slowly add the binder solution to the dry powder blend while mixing.[13]
  - Continue mixing until a suitable wet mass is formed (a cohesive mass that crumbles when pressed).
- Wet Milling/Screening: Pass the wet mass through a coarse screen to produce wet granules.
   [13]
- Drying:
  - Dry the wet granules in a drying oven at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached.[13]

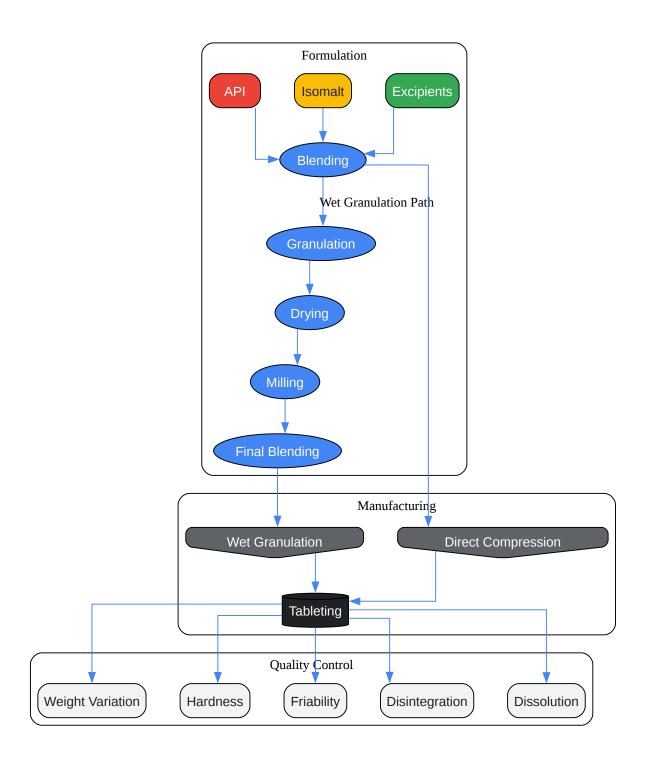


- Alternatively, use a fluid bed dryer for more efficient drying.
- Dry Milling: Mill the dried granules to the desired particle size distribution.[13]
- Final Blending:
  - Transfer the milled granules to a blender.
  - Add the extra-granular portion of the disintegrant and the lubricant.
  - Blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution.
- Compression: Compress the final blend into tablets as described in the direct compression protocol.
- Tablet Characterization: Evaluate the tablets for weight variation, hardness, friability, disintegration time, and dissolution as described previously.

# **Visualizations**

**Diagram 1: Tablet Formulation and Evaluation Workflow** 



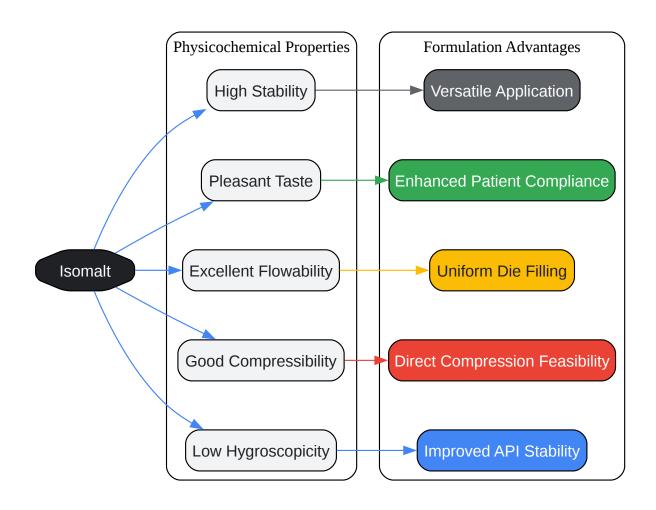


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Caption: Workflow for tablet formulation and evaluation using Isomalt.



# Diagram 2: Key Properties of Isomalt for Tablet Formulation



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Caption: Relationship between Isomalt's properties and formulation benefits.

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